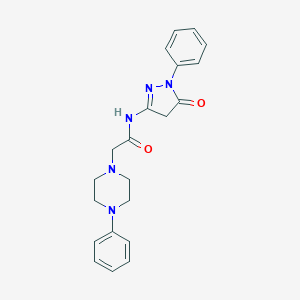![molecular formula C13H13N3O3S2 B276383 Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate, also known as EATSC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EATSC is a thienyl pyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is not fully understood. However, it has been reported to interact with cellular proteins and enzymes, leading to the inhibition of cancer cell growth and inflammation. Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has also been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has also been reported to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. Furthermore, Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, it has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties. However, there are also limitations to using Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate in lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to explore its potential as an anti-inflammatory agent in various animal models. Furthermore, the development of more efficient synthesis methods for Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is also an area of future research. Additionally, the investigation of the mechanism of action of Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is necessary to understand its potential applications in various fields.
Conclusion:
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is a thienyl pyrimidine derivative that has shown promising results as an anti-cancer, anti-inflammatory, and anti-microbial agent. It can be easily synthesized using various methods and exhibits potent biological activities. Further research is needed to fully understand the mechanism of action of Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate and its potential applications in various fields.
Méthodes De Synthèse
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate can be synthesized using various methods, including the reaction of 2-oxo-2-(2-thienyl)ethyl isothiocyanate with ethyl 4-amino-5-formamido-2-thiophenecarboxylate. Another method involves the reaction of 2-oxo-2-(2-thienyl)ethyl isocyanate with ethyl 4-amino-5-mercapto-2-thiophenecarboxylate. The product obtained from these reactions is Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate, which is a yellow solid.
Applications De Recherche Scientifique
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. It has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has shown promising results as an anti-microbial agent against various bacterial strains.
Propriétés
Formule moléculaire |
C13H13N3O3S2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 4-amino-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-19-12(18)8-6-15-13(16-11(8)14)21-7-9(17)10-4-3-5-20-10/h3-6H,2,7H2,1H3,(H2,14,15,16) |
Clé InChI |
HTUPYNNPTPQFTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)C2=CC=CS2 |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)
